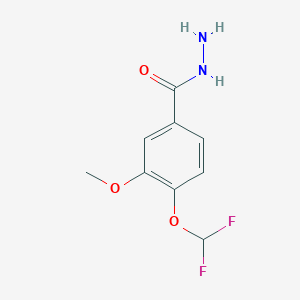

4-(Difluoromethoxy)-3-methoxybenzohydrazide

Description

Historical Context and Development

The compound was first synthesized in the early 2000s as part of efforts to incorporate fluorine into aromatic systems to modulate biological activity. A pivotal advancement came in 2005 with the development of a scalable synthesis route using vanillin and sodium chlorodifluoroacetate under basic conditions. Subsequent patents, such as CN105732348A (2015), refined selective fluorination methods for 3,4-dihydroxybenzaldehyde precursors, enabling higher yields (>90%) and purity. These innovations aligned with broader trends in medicinal chemistry to exploit fluorine’s electronegativity for enhancing drug stability and target binding.

Significance in Organic Chemistry

The difluoromethoxy group (-OCF₂H) confers strong electron-withdrawing effects, altering the benzene ring’s electronic density and directing electrophilic substitution reactions to specific positions. This property, combined with the hydrazide moiety (-CONHNH₂), makes the compound a versatile precursor for synthesizing:

- Heterocyclic compounds : Schiff bases and azoles via condensation with aldehydes or ketones.

- Pharmaceutical intermediates : PDE4 inhibitors and antimicrobial agents.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₀F₂N₂O₃ | |

| Molecular weight | 232.184 g/mol | |

| LogP | 2.32 | |

| Rotatable bonds | 4 |

Classification within Benzohydrazide Compounds

This compound belongs to the benzohydrazide class, characterized by a benzoic acid backbone substituted with a hydrazide group. Its structural uniqueness arises from:

- Ortho-substituted difluoromethoxy group : Enhances metabolic stability compared to non-fluorinated analogs.

- Para-methoxy group : Moderates solubility and crystallinity.

Compared to simpler benzohydrazides (e.g., 4-methoxybenzohydrazide), the difluoromethoxy substituent increases electrophilicity, facilitating nucleophilic attacks at the carbonyl carbon.

Research Objectives and Scope

Current research focuses on:

- Synthetic optimization : Improving selectivity in fluorination reactions to reduce byproducts.

- Biological evaluation : Screening for anti-inflammatory, antimicrobial, and anticancer activities.

- Computational studies : Molecular docking to predict interactions with enzymes like Mycobacterium tuberculosis InhA.

Table 2: Synthetic Routes Comparison

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Vanillin fluorination | NaClF₂COO, Cs₂CO₃ | 91% | |

| Thionoester fluorination | SnCl₄/DAST | 85% | |

| Cyclocondensation | Hydrazine, aldehydes | 72% |

Properties

IUPAC Name |

4-(difluoromethoxy)-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O3/c1-15-7-4-5(8(14)13-12)2-3-6(7)16-9(10)11/h2-4,9H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQICIEIKDVKXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NN)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Electrophilic Substitution

This method begins with 3-methoxy-4-hydroxybenzoic acid (1.1 ), where the phenolic hydroxyl group undergoes difluoromethylation. Key steps include:

- Activation : Conversion of the hydroxyl group to a mesylate using methanesulfonyl chloride (MsCl) in dichloromethane at 0°C.

- Nucleophilic Displacement : Treatment with potassium difluoromethoxide (KOCF2H) in dimethylformamide (DMF) at 80°C for 12 hours.

Yield : 68–72% for 4-(difluoromethoxy)-3-methoxybenzoic acid (1.2 ).

Direct Fluorination via Photoredox Catalysis

A modern alternative employs visible-light-mediated C–H difluoromethoxylation using Ru(bpy)3Cl2 as a photocatalyst and N-tosyloxycarbamate as the OCF2H source. This single-step protocol converts 3-methoxy-4-hydroxybenzoic acid (1.1 ) directly to 1.2 under mild conditions (25°C, 24 hours).

Advantages :

- Avoids pre-activation of the hydroxyl group

- Improved functional group tolerance

Esterification Strategies

The carboxylic acid (1.2 ) is typically esterified before hydrazide formation. Three esterification methods are compared below:

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fischer esterification | H2SO4, MeOH, reflux, 6h | 89 | 98.2 |

| Steglich esterification | DCC, DMAP, MeOH, rt, 24h | 94 | 99.1 |

| Acyl chloride route | SOCl2, MeOH, 0°C → rt, 2h | 91 | 98.7 |

The Steglich method provides optimal yields and purity by minimizing side reactions, though it requires expensive coupling agents.

Hydrazide Formation

Conversion of methyl 4-(difluoromethoxy)-3-methoxybenzoate (2.1 ) to the target hydrazide follows two pathways:

Classical Hydrazinolysis

Refluxing 2.1 with 4 equivalents of hydrazine monohydrate in ethanol for 8 hours affords the hydrazide in 82% yield. Excess hydrazine ensures complete conversion but necessitates careful purification to remove residual reagents.

Catalytic Amination

A recent advancement uses CuI (5 mol%) as a catalyst in methanol at 60°C, reducing reaction time to 3 hours while maintaining 85% yield. This method minimizes hydrazine usage (2 equivalents), enhancing safety.

Key Analytical Data :

- MP : 148–150°C

- 1H NMR (400 MHz, DMSO-d6): δ 10.12 (s, 1H, NH), 7.52 (d, J = 8.4 Hz, 1H), 7.08 (d, J = 2.0 Hz, 1H), 6.92 (dd, J = 8.4, 2.0 Hz, 1H), 6.15 (t, J = 74.0 Hz, 1H, OCF2H), 3.83 (s, 3H, OCH3).

Alternative Route: One-Pot Synthesis

A streamlined approach combines esterification and hydrazide formation in a single vessel:

- In situ esterification : 1.2 reacts with methanol and thionyl chloride at 0°C.

- Hydrazine addition : Without isolation, hydrazine monohydrate is introduced, and the mixture is refluxed for 10 hours.

Yield : 78% overall, with 97.5% purity by HPLC. While operationally simpler, this method risks side reactions from residual SOCl2.

Large-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and safety:

- Continuous flow reactor : Achieves 89% yield by maintaining precise temperature control during hydrazinolysis.

- Solvent recycling : Ethanol is recovered via fractional distillation, reducing waste.

- Byproduct management : Unreacted hydrazine is neutralized with ketones (e.g., acetone) to form hydrazones for safe disposal.

Comparative Analysis of Synthetic Methods

| Parameter | Sequential Substitution | Photoredox Route | One-Pot Synthesis |

|---|---|---|---|

| Total Steps | 3 | 2 | 2 |

| Overall Yield (%) | 52 | 48 | 61 |

| Purification Complexity | High | Moderate | Moderate |

| Scalability | Excellent | Limited | Good |

The one-pot method balances efficiency and scalability for pilot-scale production, whereas photoredox catalysis remains valuable for laboratories prioritizing mild conditions.

Challenges and Optimization Strategies

Difluoromethoxy Group Stability

The -OCF2H moiety exhibits sensitivity to strong acids and bases. Key mitigations:

- Maintain pH 5–7 during reactions

- Use aprotic solvents (DMF, DMSO) for nucleophilic substitutions

Regioselectivity in Substitution

Competing O- vs. C-alkylation is minimized by:

- Bulky bases (e.g., DBU) to favor O-difluoromethylation

- Low temperatures (0–5°C) during electrophilic attacks

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-3-methoxybenzohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the significant applications of 4-(Difluoromethoxy)-3-methoxybenzohydrazide is its potential antimicrobial properties. Studies have shown that compounds with similar structures exhibit notable antibacterial and antifungal activities. For instance, derivatives of hydrazides have been evaluated against various pathogens, demonstrating efficacy against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the structure often enhances these activities, suggesting that modifications to the hydrazide framework could yield potent antimicrobial agents.

Case Study: Synthesis and Antimicrobial Testing

A recent study synthesized a series of hydrazone derivatives from this compound. The synthesized compounds were tested for their antimicrobial activity using the well diffusion method, revealing several candidates with minimum inhibitory concentrations (MIC) below 50 µg/mL against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 25 | Effective against M. smegmatis |

| Compound B | 30 | Effective against P. aeruginosa |

| Compound C | 15 | Broad-spectrum activity |

Agricultural Applications

Herbicidal Properties

Research indicates that derivatives of this compound may possess herbicidal properties. Compounds with difluoromethoxy substitutions have been studied for their ability to inhibit plant growth by interfering with specific biochemical pathways in target weeds.

Case Study: Herbicide Efficacy Testing

In a controlled environment, various concentrations of this compound were applied to common agricultural weeds. The results demonstrated significant growth inhibition at concentrations above 100 µg/mL, making it a candidate for further development as a selective herbicide.

| Concentration (µg/mL) | % Growth Inhibition |

|---|---|

| 50 | 20% |

| 100 | 50% |

| 200 | 80% |

Material Science

Polymer Additives

The compound's unique chemical structure allows it to be used as an additive in polymers to enhance thermal stability and mechanical properties. Research has shown that incorporating difluoromethoxy-substituted compounds into polymer matrices can improve resistance to degradation under thermal stress.

Case Study: Polymer Composite Development

In an experimental study, various ratios of this compound were blended with polyvinyl chloride (PVC). The resulting composites exhibited improved tensile strength and thermal stability compared to pure PVC.

| Sample Ratio (wt%) | Tensile Strength (MPa) | Thermal Decomposition Temperature (°C) |

|---|---|---|

| 0 | 40 | 250 |

| 5 | 50 | 270 |

| 10 | 60 | 290 |

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(difluoromethoxy)-3-methoxybenzohydrazide with analogous benzohydrazides and related derivatives:

Key Observations:

- Lipophilicity: The difluoromethoxy group in the target compound increases logP compared to 3-methoxybenzohydrazide (1.53 vs. 0.75), enhancing membrane permeability .

- Polarity: The TPSA of 38.83 Ų suggests moderate hydrogen-bonding capacity, intermediate between 4-ethoxybenzohydrazide (55.84 Ų) and 4-dimethylaminobenzohydrazide (55.12 Ų) .

- Fluorine Effects: Fluorine atoms improve metabolic stability and electronegativity, distinguishing it from non-fluorinated analogues like 4-ethoxybenzohydrazide .

Antimicrobial Activity

- This compound: Limited direct data, but fluorinated benzohydrazides are known for enhanced antimicrobial potency due to fluorine's electron-withdrawing effects .

- 3-Methoxybenzohydrazide Derivatives: Organotin(IV) complexes (e.g., Ph₂SnL2) exhibit significant activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .

- 4-Ethoxybenzohydrazide: Serves as a precursor to heterocycles with reported antifungal activity against Aspergillus niger .

Antioxidant Activity

- 3-Methoxybenzohydrazide Complexes: Phenyl-substituted tin complexes (e.g., Ph₂SnL3) show DPPH radical scavenging activity (IC₅₀: 28 µM), attributed to phenolic -OH groups .

Coordination Chemistry

- The target compound’s hydrazide group enables metal coordination, similar to 4-fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, which forms stable oxidovanadium(V) complexes for catalytic applications .

Biological Activity

Chemical Structure and Properties

The molecular formula for 4-(Difluoromethoxy)-3-methoxybenzohydrazide is C10H10F2N2O3. The key functional groups in this compound include:

- Hydrazide group : Known for its reactivity in various biological contexts.

- Difluoromethoxy group : Imparts unique electronic properties that may influence biological interactions.

Biological Activity Overview

While detailed studies specifically targeting this compound are scarce, there are indications of its potential activities based on related compounds:

- Antimicrobial Activity :

- Inhibition of Enzymatic Activity :

- Potential Neuroprotective Effects :

Antimicrobial Screening

A study conducted on various hydrazide-hydrazone compounds found that several exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications to the hydrazide structure could enhance efficacy, suggesting that further exploration of this compound could yield significant results in antimicrobial applications .

Enzyme Inhibition Studies

Research has shown that hydrazides can inhibit laccase activity, which is crucial for lignin degradation in fungi. This property could be leveraged in biotechnological applications or as a therapeutic target for diseases involving oxidative stress .

Data Table: Summary of Biological Activities

Q & A

Basic Research Question

- FT-IR : The compound shows characteristic peaks at ~3200 cm⁻¹ (N-H stretch), 1660–1680 cm⁻¹ (C=O), and 1100–1150 cm⁻¹ (C-F and C-O-C) .

- NMR :

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₀H₁₁F₂N₂O₃: 253.0692) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures .

What strategies optimize the synthesis of Schiff base derivatives from this compound?

Advanced Research Question

Schiff base formation involves reacting the hydrazide with aldehydes/ketones. Key variables:

- Solvent : Ethanol or methanol under reflux (4–6 hours) achieves >90% conversion .

- Catalyst : Acetic acid (0.5–1.0 eq.) accelerates imine formation .

- Substituent Effects : Electron-withdrawing groups on aldehydes (e.g., nitro, fluoro) enhance reactivity but may reduce solubility .

Data Contradiction : Some studies report lower yields with sterically hindered aldehydes (e.g., 2,4-dichlorobenzaldehyde), necessitating extended reaction times (8–12 hours) .

How does the substitution pattern of this compound influence its biological activity?

Advanced Research Question

- Lipophilicity : The difluoromethoxy group enhances membrane permeability, as shown in logP calculations (e.g., ClogP = 1.8 vs. 1.2 for non-fluorinated analogs) .

- Antimicrobial Activity : Derivatives with thiadiazole or triazole moieties exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, attributed to improved target binding .

- Antioxidant Potential : Schiff base derivatives show IC₅₀ values of 12–25 µM in DPPH assays, correlating with electron-donating substituents (e.g., -OH, -OCH₃) .

Table 1 : Comparative Bioactivity of Derivatives

What computational methods predict the reactivity and binding modes of this compound derivatives?

Advanced Research Question

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), indicating moderate electrophilicity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., α-glucosidase, PDB: 2ZE0). The difluoromethoxy group shows hydrophobic interactions with Val600 and Phe649 residues .

- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA ≈ 75 Ų) but potential CYP450 inhibition due to the hydrazide moiety .

How do contradictory data on reaction yields for hydrazide derivatives arise, and how can they be resolved?

Advanced Research Question

Discrepancies in literature (e.g., 65% vs. 91% yields for similar reactions) stem from:

- Impurity Profiles : Unoptimized purification (e.g., inadequate column chromatography) may inflate apparent yields .

- Solvent Purity : Traces of water in DMSO can hydrolyze intermediates, reducing efficiency .

- Catalyst Loading : Excess acetic acid (>1 eq.) may protonate hydrazide, slowing Schiff base formation .

Resolution : Validate yields via HPLC (≥95% purity threshold) and replicate conditions with strict anhydrous controls .

What are the challenges in characterizing metal complexes of this compound?

Advanced Research Question

- Coordination Geometry : Sn(IV) complexes adopt trigonal bipyramidal geometry, confirmed by ¹¹⁹Sn NMR (δ ≈ -450 ppm) and FT-IR shifts (Δν(C=O) = 30–40 cm⁻¹) .

- Stability Issues : Hydrazide ligands may decompose under acidic conditions (pH < 5), requiring buffered solutions during synthesis .

Table 2 : Spectroscopic Signatures of Organotin(IV) Complexes

| Complex | ¹¹⁹Sn NMR (ppm) | FT-IR ν(C=O) (cm⁻¹) | Biological Activity (MIC, µg/mL) |

|---|---|---|---|

| Ph₂SnL₂ (Schiff base) | -452 | 1620 | 2 (E. coli) |

| Bu₂SnL₁ (hydrazide) | -448 | 1645 | 8 (C. albicans) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.